Cas no 391226-97-4 (2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide)

2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a specialized organic compound featuring a benzamide core substituted with a nitro group at the 2-position and linked to a 1,3,4-thiadiazole ring bearing a 2,4,6-trimethylphenyl moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for developing biologically active molecules. The nitro group enhances electrophilic reactivity, while the thiadiazole and trimethylphenyl components contribute to steric and electronic modulation, influencing binding affinity and stability. Its well-defined synthetic route allows for precise modifications, making it a valuable intermediate for exploring structure-activity relationships in drug discovery or crop protection agents.
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide structure
391226-97-4 structure
Product name:2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No:391226-97-4
MF:C18H16N4O3S
Molecular Weight:368.409642219543
CID:5853714
PubChem ID:5168595

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 化学的及び物理的性質

名前と識別子

    • N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
    • Benzamide, 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]-
    • 391226-97-4
    • 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
    • AKOS024574864
    • F0187-0237
    • Oprea1_527055
    • インチ: 1S/C18H16N4O3S/c1-10-8-11(2)15(12(3)9-10)17-20-21-18(26-17)19-16(23)13-6-4-5-7-14(13)22(24)25/h4-9H,1-3H3,(H,19,21,23)
    • InChIKey: HRVVMHKVJWTQEK-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=C(C)C=C(C)C=C2C)S1)(=O)C1=CC=CC=C1[N+]([O-])=O

計算された属性

  • 精确分子量: 368.09431156g/mol
  • 同位素质量: 368.09431156g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 517
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 129Ų

じっけんとくせい

  • 密度みつど: 1.363±0.06 g/cm3(Predicted)
  • 酸度系数(pKa): 6.79±0.50(Predicted)

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Pricemore >>

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Life Chemicals
F0187-0237-10μmol
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0187-0237-1mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0187-0237-50mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0187-0237-30mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0187-0237-40mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
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2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Life Chemicals
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2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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$69.0 2023-05-17
Life Chemicals
F0187-0237-100mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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$248.0 2023-05-17
Life Chemicals
F0187-0237-3mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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$63.0 2023-05-17
Life Chemicals
F0187-0237-10mg
2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
391226-97-4 90%+
10mg
$79.0 2023-05-17

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide 関連文献

2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamideに関する追加情報

2-Nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

The compound 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 391226-97-4) is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzamide group attached to a thiadiazole ring system. The thiadiazole moiety is further substituted with a trimethylphenyl group at the 5-position and a nitrobenzene group at the 2-position. This combination of functional groups imparts distinctive chemical and physical properties to the compound.

Recent studies have highlighted the potential of this compound in the field of agricultural chemistry, particularly as a component in advanced pesticides and herbicides. The trimethylphenyl substituent enhances the compound's stability and bioavailability, making it suitable for use in harsh environmental conditions. Additionally, the nitrobenzene group contributes to its strong electron-withdrawing properties, which are crucial for its activity as a pest control agent.

One of the most notable advancements in the synthesis of this compound involves the use of microwave-assisted synthesis, which has significantly improved reaction efficiency and yield. Researchers have also explored the stereochemical properties of this compound using advanced spectroscopic techniques such as NMR and X-ray crystallography, providing deeper insights into its molecular structure and reactivity.

The application of this compound extends beyond agriculture. It has shown promise in the development of pharmaceutical intermediates, particularly in the synthesis of bioactive molecules with potential anticancer properties. The thiadiazole ring system is known for its ability to interact with various biological targets, making it a valuable component in drug design.

In terms of environmental impact, studies have demonstrated that this compound exhibits low toxicity to non-target organisms when used at recommended application rates. However, further research is required to fully understand its long-term effects on ecosystems and to optimize its formulation for safer use.

The synthesis of this compound involves a multi-step process that begins with the preparation of the trimethylphenylthiadiazole intermediate. This intermediate is then subjected to nucleophilic substitution reactions to introduce the nitrobenzamide group. The entire process requires precise control over reaction conditions to ensure high purity and consistency in the final product.

Recent breakthroughs in computational chemistry have enabled researchers to model the electronic structure of this compound with unprecedented accuracy. These models have provided valuable insights into its reactivity and selectivity, paving the way for further optimization of its properties.

In conclusion, 2-nitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS No. 391226-97-4) is a versatile compound with wide-ranging applications in agriculture and pharmaceuticals. Its unique structure and functional groups make it a subject of ongoing research interest, driven by the need for innovative solutions in pest control and drug development.

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